

physical characteristics of 7-(methylamino)heptan-2-one

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Compound of Interest

Compound Name: 2-Heptanone, 7-(methylamino)-
(6CI,9CI)

Cat. No.: B022891

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An In-depth Technical Guide on the Physicochemical Characteristics of 7-(Methylamino)heptan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(methylamino)heptan-2-one is a ketone and secondary amine-containing organic molecule. While extensive experimental data is not widely published, this guide provides a summary of its computed physicochemical properties. This document is intended to serve as a foundational resource for researchers interested in this compound, offering insights into its molecular structure and predicted characteristics.

Physicochemical Properties

The properties of 7-(methylamino)heptan-2-one are primarily derived from computational models. These predicted values offer a starting point for understanding the molecule's behavior.

Computed Data Summary

The following table summarizes the key computed physicochemical properties for 7-(methylamino)heptan-2-one.

Property	Value	Source
Molecular Formula	C8H17NO	[1]
Molecular Weight	143.23 g/mol	[1]
IUPAC Name	7-(methylamino)heptan-2-one	[1]
Canonical SMILES	CC(=O)CCCCCNC	[1]
InChI Key	XOSGHQJJFLJGBF-UHFFFAOYSA-N	[1]
Exact Mass	143.131014166 Da	[1]
XLogP3 (Lipophilicity)	0.5	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	6	[1]
Topological Polar Surface Area	29.1 Å ²	[1]

Structural and Functional Group Analysis

The molecular structure of 7-(methylamino)heptan-2-one contains key functional groups that dictate its chemical behavior. The diagram below illustrates the relationship between its structural components.

Figure 1: Structural components of 7-(methylamino)heptan-2-one.

Proposed Experimental Characterization Workflow

Due to the absence of published experimental protocols for 7-(methylamino)heptan-2-one, a generalized workflow for its synthesis and characterization is proposed. This serves as a logical framework for researchers to follow.

Figure 2: Proposed workflow for synthesis and characterization.

Methodologies for Proposed Workflow

- **Synthesis:** A potential synthetic route could involve the reductive amination of heptan-2,7-dione with methylamine or the nucleophilic substitution of a 7-halo-heptan-2-one with methylamine. Optimization of reaction conditions (solvent, temperature, catalyst) would be necessary.
- **Purification:** Following synthesis, the crude product would require purification.
 - **Column Chromatography:** Using a silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate, potentially with triethylamine to prevent amine tailing) is a standard method.
 - **Distillation:** If the compound is thermally stable and has a distinct boiling point, vacuum distillation could be employed.
- **Structural Elucidation:**
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR would be critical for confirming the carbon skeleton and the placement of the methylamino and ketone groups.
 - **Mass Spectrometry (MS):** High-resolution mass spectrometry would confirm the elemental composition by providing a highly accurate molecular weight. Fragmentation patterns could further corroborate the structure.
 - **Infrared (IR) Spectroscopy:** IR would be used to identify the characteristic vibrational frequencies of the ketone ($\text{C}=\text{O}$ stretch, typically $\sim 1715\text{ cm}^{-1}$) and the secondary amine (N-H stretch, $\sim 3300\text{-}3500\text{ cm}^{-1}$).
- **Purity Assessment:**
 - **High-Performance Liquid Chromatography (HPLC):** Using a suitable column (e.g., C18) and mobile phase, HPLC would be used to determine the purity of the final compound.
 - **Gas Chromatography-Mass Spectrometry (GC-MS):** If the compound is sufficiently volatile and thermally stable, GC-MS can also be used for purity assessment and to identify any volatile impurities.

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References

- 1. 2-Heptanone, 7-(methylamino)-(6Cl,9Cl) | C₈H₁₇NO | CID 15881000 - PubChem [pubchem.ncbi.nlm.nih.gov]
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